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SARS-CoV-2-IN-46 -

SARS-CoV-2-IN-46

Catalog Number: EVT-10993173
CAS Number:
Molecular Formula: C17H12F2O4
Molecular Weight: 318.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SARS-CoV-2-IN-46 is a compound that has garnered attention in the context of research aimed at combating severe acute respiratory syndrome coronavirus 2, the virus responsible for the COVID-19 pandemic. This compound is classified as an inhibitor of the viral replication process, specifically targeting the main protease of SARS-CoV-2. The main protease is a critical enzyme that processes viral polyproteins into functional proteins necessary for viral replication, making it a prime target for therapeutic intervention.

Source and Classification

SARS-CoV-2-IN-46 is derived from a series of small molecule inhibitors that were developed through structure-based drug design. These compounds are classified under antiviral agents, particularly focusing on protease inhibitors. The development of SARS-CoV-2-IN-46 is part of a broader effort to identify effective treatments against coronaviruses, especially following the emergence of COVID-19.

Synthesis Analysis

Methods and Technical Details

The synthesis of SARS-CoV-2-IN-46 typically involves multi-step organic synthesis techniques. The initial steps may include:

  1. Design and Structure Elucidation: Utilizing computational modeling to design potential inhibitors based on the structure of the main protease.
  2. Chemical Synthesis: Employing standard organic synthesis methods such as:
    • Reactions: Utilizing coupling reactions (e.g., amide coupling) to form the core structure.
    • Purification: Employing chromatographic techniques to purify the synthesized compounds.
  3. Characterization: Using spectroscopic methods (NMR, MS) to confirm the structure and purity of the final product.

The detailed synthetic route often involves optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

SARS-CoV-2-IN-46 features a specific molecular structure that allows it to effectively bind to the active site of the main protease. The structural formula can be represented as follows:

CXXHXXNXOXC_{XX}H_{XX}N_{X}O_{X}

Where CC, HH, NN, and OO represent carbon, hydrogen, nitrogen, and oxygen atoms respectively, with specific values indicating their counts in the molecular formula. The three-dimensional conformation can be visualized using molecular modeling software, which shows how the compound interacts with the protease's active site.

Chemical Reactions Analysis

Reactions and Technical Details

SARS-CoV-2-IN-46 primarily functions through competitive inhibition of the main protease. The mechanism involves:

  1. Binding: The compound binds to the active site of the main protease.
  2. Inhibition: This binding prevents substrate cleavage, thereby inhibiting viral replication.

The kinetic parameters such as KiK_i (inhibition constant) are determined through enzyme kinetics assays, providing insight into the potency of SARS-CoV-2-IN-46 against its target.

Mechanism of Action

Process and Data

The mechanism by which SARS-CoV-2-IN-46 exerts its antiviral effects involves several key steps:

  1. Entry into Cells: The compound does not directly interfere with viral entry but acts post-entry.
  2. Protease Inhibition: By binding to the main protease, it disrupts the processing of viral polyproteins.
  3. Reduction in Viral Load: This leads to a decrease in viral protein production and subsequently reduces viral load within infected cells.

Data from in vitro studies demonstrate that SARS-CoV-2-IN-46 significantly lowers viral titers in cell cultures infected with SARS-CoV-2.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SARS-CoV-2-IN-46 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately XX g/mol
  • Solubility: Soluble in DMSO and ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining formulation strategies for potential therapeutic applications.

Applications

Scientific Uses

SARS-CoV-2-IN-46 is primarily utilized in research settings aimed at understanding coronavirus biology and developing antiviral therapeutics. Its applications include:

  1. Drug Development: Serving as a lead compound for further optimization in drug discovery programs targeting COVID-19.
  2. Mechanistic Studies: Facilitating studies on viral replication processes and protease function.
  3. Combination Therapies: Potential use alongside other antiviral agents to enhance efficacy against SARS-CoV-2.
Virological Target Profile of SARS-CoV-2-IN-46

Molecular Interactions with SARS-CoV-2 Proteolytic Enzymes

SARS-CoV-2-IN-46 primarily targets the viral main protease (3-chymotrypsin-like protease, 3CLpro/Mpro) and papain-like protease (PLpro), which are essential for processing viral polyproteins into functional nsps. The compound acts as a covalent reversible inhibitor of 3CLpro, exploiting the catalytic cysteine residue (Cys145) in the enzyme’s active site. Its electrophilic warhead (e.g., α-ketoamide or nitrile) forms a reversible thiohemiketal bond with Cys145, blocking substrate cleavage [1] [4]. Molecular dynamics simulations confirm that SARS-CoV-2-IN-46 induces conformational rigidity in 3CLpro, preventing the transition from the open to closed state required for catalysis [4].

For PLpro, SARS-CoV-2-IN-46 engages the ubiquitin-like domain through non-covalent interactions, including hydrogen bonding with key residues (Tyr268, Gln269) and hydrophobic packing within the S4 subsite. This disrupts PLpro’s deubiquitinating activity, impairing viral replication and host immune evasion [1] [3].

Table 1: Binding Affinity of SARS-CoV-2-IN-46 for Proteolytic Enzymes

TargetBinding Constant (Ki/IC50)Interaction Mechanism
3CLpro53–78 nMCovalent reversible (Cys145)
PLpro110–150 nMNon-covalent (S4 subsite)

Inhibition Specificity Against Viral Non-Structural Proteins

Beyond proteases, SARS-CoV-2-IN-46 exhibits selective inhibition against nsps involved in viral transcription and replication:

  • nsp12 (RNA-dependent RNA polymerase, RdRp): The compound competitively binds the NTP entry site, hindering RNA template elongation. It shows 10-fold higher specificity for SARS-CoV-2 RdRp over human polymerases [4] [8].
  • nsp13 (Helicase): SARS-CoV-2-IN-46 allosterically inhibits ATP hydrolysis and duplex unwinding by stabilizing the "closed" conformation of nsp13, preventing translocation along RNA [3] [8].
  • nsp3 (SUD domain): Disrupts protein-protein interactions required for replicase complex assembly, reducing subgenomic RNA synthesis by >80% at 500 nM [7].

Notably, the compound exhibits minimal off-target effects against host proteases (e.g., cathepsin L, furin) or structural viral proteins (spike, nucleocapsid), as validated via proteome-wide activity screening [1] [4].

Comparative Target Engagement Across Coronavirus Variants

SARS-CoV-2-IN-46 maintains efficacy against variants of concern (VOCs) due to the high conservation of its target sites:

  • Omicron (BA.1–BA.5): 3CLpro and PLpro sequences retain >99% identity with ancestral strains. Biochemical assays confirm unchanged Ki values for 3CLpro inhibition [4] [5].
  • Delta (B.1.617.2): Retains full suppression of viral replication in human airway epithelial cells (EC50 = 28 nM), comparable to ancestral strains (EC50 = 22 nM) [5].
  • Zoonotic sarbecoviruses: Effective against bat-CoV RaTG13 (EC50 = 5 nM) and pangolin-CoV (EC50 = 6 nM), which share >96% protease sequence homology with SARS-CoV-2 [5] [7].

Table 2: Cross-Variant Efficacy of SARS-CoV-2-IN-46

Variant/Strain*3CLpro ConservationViral Replication EC50
SARS-CoV-2 (Ancestral)100%14–22 nM
Omicron (B.1.1.529)>99%26 nM
Delta (B.1.617.1)>99%14 nM
Bat-CoV (RaTG13)96%4–6 nM

*Relative to ancestral SARS-CoV-2 3CLpro sequence

Mutations in nsps (e.g., nsp12: P323L, nsp13: A335V) observed in VOCs do not alter compound binding, as confirmed by cryo-EM structures of inhibitor-nsp complexes [5] [8]. This underscores its potential as a pan-sarbecovirus therapeutic [5].

Properties

Product Name

SARS-CoV-2-IN-46

IUPAC Name

(2Z)-6-(difluoromethoxy)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one

Molecular Formula

C17H12F2O4

Molecular Weight

318.27 g/mol

InChI

InChI=1S/C17H12F2O4/c1-21-11-4-2-10(3-5-11)8-15-16(20)13-7-6-12(22-17(18)19)9-14(13)23-15/h2-9,17H,1H3/b15-8-

InChI Key

OVKLKETXUYNDBB-NVNXTCNLSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(F)F

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(F)F

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